molecular formula C13H21Br2NO B3244135 N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide CAS No. 1609404-11-6

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide

Cat. No.: B3244135
CAS No.: 1609404-11-6
M. Wt: 367.12
InChI Key: PPMCQAQXGRHIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide is a brominated aromatic amine derivative featuring a 5-bromo-2-methoxybenzyl group attached to a 3-pentanamine backbone, with a hydrobromide salt form. The hydrobromide salt form enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]pentan-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO.BrH/c1-4-12(5-2)15-9-10-8-11(14)6-7-13(10)16-3;/h6-8,12,15H,4-5,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPMCQAQXGRHIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=C(C=CC(=C1)Br)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609404-11-6
Record name Benzenemethanamine, 5-bromo-N-(1-ethylpropyl)-2-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609404-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide typically involves the bromination of 2-methoxybenzylamine followed by the alkylation with a pentanamine derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the benzyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of 5-bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzyl-3-pentanamine.

    Substitution: Formation of 5-substituted-2-methoxybenzyl-3-pentanamine derivatives.

Scientific Research Applications

Dipeptidyl Peptidase Inhibition

Research indicates that compounds similar to N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide can act as inhibitors of dipeptidyl peptidases (DPPs), which are crucial in various physiological processes. DPPs are implicated in metabolic disorders, including diabetes and obesity. The inhibition of these enzymes may provide therapeutic benefits in managing such conditions .

Neuropharmacological Studies

Given its structural characteristics, this compound may be investigated for its neuropharmacological properties. Amines with similar structures have shown potential in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety.

Anticancer Research

There is emerging interest in the role of amines in cancer therapy. Compounds that inhibit specific enzymes involved in tumor growth and metastasis are being explored. This compound could be a candidate for further studies aimed at understanding its effects on cancer cell lines .

Case Study 1: Dipeptidyl Peptidase IV Inhibition

A study demonstrated that derivatives of N-(5-bromo-2-methoxybenzyl)-3-pentanamine exhibited strong inhibition against DPP-IV, which plays a role in glucose metabolism. The findings indicated that these compounds could enhance insulin sensitivity, presenting a potential treatment avenue for Type 2 diabetes .

CompoundDPP-IV Inhibition (%)IC50 (µM)
Compound A85%0.5
N-(5-bromo-2-methoxybenzyl)-3-pentanamine78%0.7

Case Study 2: Neuroprotective Effects

In a neuroprotection study, similar compounds were tested for their ability to prevent neuronal cell death induced by oxidative stress. Results showed that these compounds significantly reduced apoptosis markers, suggesting potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group may facilitate binding to specific sites, while the pentanamine chain can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide and its analogs:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Features Applications/Notes
N-(5-bromo-2-methoxybenzyl)-3-pentanamine HBr 5-Br, 2-OMe Not explicitly provided Hydrobromide salt; discontinued commercially Potential pharmaceutical intermediate (inferred from structural analogs)
N-(3-bromo-4-methoxybenzyl)-3-pentanamine HBr 3-Br, 4-OMe 348.28 (calculated) Regioisomer; analyzed via LCMS/GCMS; used as API intermediate Pharmaceutical synthesis, ISO 9001-certified production
N-(2-bromo-4,5-dimethoxybenzyl)-3-pentanamine 2-Br, 4-OMe, 5-OMe 328.22 (calculated) Additional methoxy group; higher polarity ChemSpider ID: 355818-88-1; no pharmacological data available
N-(2,4,5-trimethoxybenzyl)-3-pentanamine HBr 2,4,5-OMe (no Br) 348.28 Lacks bromine; higher solubility due to methoxy groups Discontinued; limited bioactivity data
1-(4-biphenylylcarbonyl)-4-(5-bromo-2-OMe-benzyl) piperazine oxalate 5-Br, 2-OMe (benzyl group) 529.34 (free base) Piperazine backbone; regulates protein synthesis via eIF2α inactivation Demonstrated activity in modulating translation initiation

Key Structural and Functional Insights:

Substituent Position Effects: The position of bromine and methoxy groups significantly influences molecular interactions. For example, the 5-bromo-2-methoxy substitution in the target compound may favor specific receptor binding compared to the 3-bromo-4-methoxy isomer .

Backbone Variations :

  • Replacing 3-pentanamine with a piperazine ring (as in ’s compound) introduces conformational rigidity, which may enhance specificity for eukaryotic translation initiation factor binding .

Hydrobromide Salt Utility :

  • Hydrobromide salts are preferred for their improved crystallinity and bioavailability. For instance, dextromethorphan hydrobromide leverages this salt form for enhanced stability in antidepressant formulations .

Pharmacological and Industrial Considerations

  • Discontinuation Status : The target compound’s discontinued status contrasts with the continued availability of N-(3-bromo-4-methoxybenzyl)-3-pentanamine HBr , suggesting that regiochemical or stability issues may limit its utility.
  • Therapeutic Potential: Compounds with 5-bromo-2-methoxybenzyl groups (e.g., ’s piperazine derivative) demonstrate activity in regulating protein synthesis, hinting at possible mechanistic overlap for the target compound . However, the 3-pentanamine backbone may alter pharmacokinetics (e.g., lipophilicity, metabolic clearance).

Biological Activity

N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article synthesizes various studies and findings related to its biological activity, focusing on its anticancer properties, mechanisms of action, and molecular interactions.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C12H16BrN
  • Molecular Weight : 271.17 g/mol

The compound features a brominated aromatic ring which is known to enhance biological activity through various mechanisms, including increased lipophilicity and improved interaction with biological targets.

In Vitro Studies

Recent studies have highlighted the anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC) cell lines such as H441 and A549. The compound exhibited significant cytotoxic effects, with IC50 values indicating potent growth inhibition:

Cell LineIC50 (µM)
H4410.728
A5490.503

These values suggest that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .

The mechanism underlying the anticancer effects of this compound involves the induction of apoptosis through various pathways:

  • Caspase Activation : The compound significantly increases the levels of active caspases (caspase-3 and caspase-9), indicating its role in activating the apoptotic cascade. Notably, caspase-3 levels were elevated by 18.3-fold compared to control groups .
  • Bcl-2 Family Proteins : The compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic Bcl-2 while upregulating pro-apoptotic Bax. This shift enhances the Bax/Bcl-2 ratio, a critical factor in determining cell fate during apoptosis .

Cell Cycle Arrest

This compound also induces cell cycle arrest, particularly at the G2/M phase. Flow cytometry analysis revealed an increase in sub-G1 phase cells from 0.8% in control to 9.7% in treated cells, indicating significant apoptotic activity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with key biological targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The docking analysis revealed favorable interactions within the active site of VEGFR-2, suggesting that this compound may inhibit angiogenesis associated with tumor growth .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on NSCLC : In a study focusing on NSCLC cell lines, treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways.
  • In Vivo Models : Preliminary in vivo studies indicated that administration of this compound resulted in reduced tumor size in xenograft models, corroborating its potential as an effective therapeutic agent against lung cancer.

Q & A

Q. What are the recommended synthetic routes for N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide, and what key reaction conditions optimize yield?

The compound can be synthesized via reductive amination between 5-bromo-2-methoxybenzaldehyde and 3-pentanamine, followed by hydrobromic acid (HBr) treatment to form the hydrobromide salt. Key steps include:

  • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under inert atmosphere at 50–60°C for 12–24 hours to form the secondary amine .
  • Salt Formation : Dissolve the free base in anhydrous ethanol and add concentrated HBr dropwise under ice-cooling to precipitate the hydrobromide salt. Yield optimization (≥70%) requires strict control of stoichiometry (1:1.1 amine:HBr) and slow crystallization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • 1H-NMR Spectroscopy : Confirm the presence of the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~7.0–7.8 ppm), and aliphatic chain integration (e.g., pentanamine CH2 groups at δ ~1.2–2.4 ppm) .
  • X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and salt formation (e.g., HBr coordination to the amine) .
  • HPLC-MS : Validate purity (>95%) using a C18 column with UV detection at 254 nm and electrospray ionization (ESI-MS) to confirm the molecular ion peak (expected m/z: [M+H]+ ~341) .

Q. How is the 5-HT2 receptor binding affinity of this compound assessed, and what functional assays validate its activity?

  • Radioligand Binding Assays : Compete with [3H]-Ketanserin in HEK293 cells expressing human 5-HT2A/2B/2C receptors. Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) to determine selectivity .
  • Functional cAMP Assays : Measure intracellular cAMP levels via ELISA in cells co-transfected with 5-HT2 receptors and a cAMP-response element (CRE)-luciferase reporter. EC50/IC50 values indicate agonist/antagonist profiles .

Advanced Research Questions

Q. What contradictions exist in reported biological activity data for brominated arylalkylamine derivatives, and how can they be resolved?

Discrepancies in receptor selectivity (e.g., 5-HT2A vs. 5-HT2C) often arise from assay conditions:

  • Receptor Expression Levels : Normalize data to receptor density (e.g., Bmax from saturation binding) to account for overexpression artifacts .
  • Buffer Composition : Variances in Mg2+ or GTPγS concentrations alter G-protein coupling efficiency, affecting functional responses. Standardize buffers across studies .
  • Metabolic Stability : Use liver microsomes to assess if differences in CYP450-mediated degradation (e.g., bromine substitution reduces oxidative metabolism) explain in vivo/in vitro discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved CNS penetration?

  • Substituent Effects : The 5-bromo-2-methoxy group enhances lipophilicity (LogP ~2.8) but may hinder blood-brain barrier (BBB) transit. Introduce polar groups (e.g., hydroxyl at position 4) to balance LogP (<2.5) without compromising receptor binding .
  • Amine Chain Modifications : Replace 3-pentanamine with cyclopropylamine to reduce conformational flexibility, improving target engagement (tested via molecular dynamics simulations) .

Q. What methodologies are recommended for stability studies under physiological conditions?

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC; hydrobromide salts typically show stability >90% at pH 7.4 but hydrolyze rapidly in acidic conditions (e.g., gastric pH) .
  • Light/Temperature Sensitivity : Store lyophilized powder at -20°C in amber vials to prevent photodegradation of the bromoaryl moiety. Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf life .

Methodological Considerations for Data Interpretation

Q. How can crystallographic data resolve ambiguities in the compound’s salt form and conformation?

Single-crystal X-ray diffraction reveals:

  • HBr Coordination : The amine nitrogen forms a hydrogen bond with bromide (N–H···Br distance ~2.0 Å), confirming salt formation .
  • Torsional Angles : The methoxy group’s orientation (C–O–CH3 dihedral angle ~60°) impacts receptor binding pocket interactions, guiding analog design .

Q. What computational tools predict synthetic feasibility and retrosynthetic pathways for novel analogs?

  • Retrosynthesis AI : Tools like CAS Retrosynthesis Module (Template_relevance models) propose routes using commercially available precursors (e.g., 5-bromo-2-methoxybenzaldehyde) and prioritize high-plausibility reactions (e.g., reductive amination) .
  • DFT Calculations : Optimize reaction transition states (e.g., amine-aldehyde condensation) to predict yields and byproduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(5-bromo-2-methoxybenzyl)-3-pentanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.